molecular formula C9H6BrNO4 B12514136 (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B12514136
M. Wt: 272.05 g/mol
InChI Key: KPPLDWZFIDADCX-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrocinnamic acid is a compound belonging to the class of nitro compounds. The molecular formula of 4-Bromo-2-nitrocinnamic acid is C9H6BrNO4, and it has a molecular weight of 272.05 g/mol .

Preparation Methods

The synthesis of 4-Bromo-2-nitrocinnamic acid typically involves the nitration of 4-bromocinnamic acid. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the aromatic ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Bromo-2-nitrocinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-2-nitrocinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-2-nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:

    Cinnamic acid: The parent compound with a simpler structure.

    4-Nitrocinnamic acid: Lacks the bromine substituent.

    4-Bromocinnamic acid: Lacks the nitro group.

The presence of both bromine and nitro groups in 4-Bromo-2-nitrocinnamic acid imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

3-(4-bromo-2-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPLDWZFIDADCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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